Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Medicinal Chemistry Cancer Research Enzyme Inhibition

Research programs requiring precisely functionalized fluorinated benzoate intermediates often face supply inconsistency and structural ambiguity with generic analogs. Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS 796851-83-7) resolves this as a defined synthetic building block with the critical 5-fluoro and 2-(2-ethoxy-2-oxoethoxy) substitution pattern. • Demonstrated in vitro potency against MCF7 breast cancer cells (IC50 = 3.62 μM), a >10-fold advantage over the non-fluorinated analog - directly informing anticancer SAR programs. • Supplied at 97% purity as a pre-functionalized intermediate for pharmaceutical and agrochemical synthesis. • Reliable batch-to-batch consistency; ships ambient globally for immediate research deployment.

Molecular Formula C12H13FO5
Molecular Weight 256.23 g/mol
CAS No. 796851-83-7
Cat. No. B1401496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
CAS796851-83-7
Molecular FormulaC12H13FO5
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)F)C(=O)OC
InChIInChI=1S/C12H13FO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3
InChIKeyGSSFXCNSCJXCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: Technical Profile & Procurement Baseline


Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS 796851-83-7) is a fluorinated benzoate ester derivative with the molecular formula C12H13FO5 and a molecular weight of 256.23 g/mol . This compound is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules, particularly within pharmaceutical and agrochemical research programs . Its structure is characterized by a benzoic acid core substituted with a fluorine atom at the 5-position and an ethoxy-oxoethoxy ether-ester moiety at the 2-position, features that confer distinct chemical properties and reactivity compared to non-fluorinated or differently substituted benzoate analogs .

Fluorinated Core
5-fluoro substitution modifies electronic properties for target-oriented synthesis
Functional Handle
2-ethoxy-2-oxoethoxy group enables selective derivatization in complex molecule assembly
Research-Grade Purity
Vendor-assured purity suitable for sensitive multi-step synthetic sequences

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: Why Analogs Fail


Substituting Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate with a generic fluorobenzoate or a non-fluorinated analog is a high-risk proposition for research programs. The specific substitution pattern—the combination of a 5-fluoro group and the 2-(2-ethoxy-2-oxoethoxy) chain—is not arbitrary. The fluorine atom significantly alters the electronic distribution of the aromatic ring, affecting the compound's reactivity, metabolic stability, and interaction with biological targets . The 2-position ether-ester chain, with its specific ethyl ester terminus, provides a unique steric and electronic environment crucial for its intended role as a reactive intermediate or building block . A close analog, Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, lacks the fluorine atom, leading to fundamentally different chemical and biological properties . Therefore, the compound's value is not as a generic benzoate but as a precisely functionalized molecular entity.

Non-Fluorinated Analog
Lacks the 5-fluoro substituent, leading to different electronic and reactivity profiles; cell-based endpoints may not transfer.
Simpler Fluorobenzoates
Missing the 2-ethoxy-2-oxoethoxy functional handle limits opportunities for selective chemical transformations.
Lower-Purity Intermediates
Uncontrolled impurities may affect reaction yields and complicate purification in multi-step syntheses.

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: Quantitative Differentiation


Anti-Cancer Activity vs. Non-Fluorinated Analog

The target compound demonstrates quantifiable in vitro activity against the MCF7 breast cancer cell line. In a head-to-head comparison, the fluorinated compound Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate shows a markedly lower IC50 value (3.62 μM) compared to its non-fluorinated analog, Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, which has a significantly higher IC50 value . This difference highlights the critical role of the 5-fluoro substituent in enhancing biological potency.

Cytotoxicity Comparison
Head-to-head
IC50: 3.62 μM (fluorinated) vs. >10-fold higher (non-fluorinated analog)
Supports cytotoxicity endpoint review
MCF7 breast cancer cell line assay; Data to verify
Medicinal Chemistry Cancer Research Enzyme Inhibition

Purity: Vendor Specifications vs. Class-Level Standards

Reputable vendors specify the purity of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate at levels of 97% to 98% . While this is a typical range for research-grade fine chemicals, it serves as a crucial procurement benchmark. In contrast, some less specialized benzoate building blocks are available at lower purities (e.g., ≥95%) . For sensitive synthetic steps, this difference can impact reaction yield and the purity of downstream products.

Vendor Purity Specification
Class-level inference
97–98% purity (HPLC)
May reduce impurity risk in sensitive synthetic steps
Per vendor COA; lot-specific review recommended
Chemical Procurement Analytical Chemistry Synthesis

Synthetic Utility: Differentiated Intermediate in R&D

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is specifically cited for use as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development . This is in contrast to simpler fluorobenzoate esters (e.g., methyl 4-fluorobenzoate) which are more commonly used as general building blocks . The compound's unique 2-ethoxy-2-oxoethoxy substituent is a functional handle that allows for further selective chemical transformations, a feature not present in simpler analogs.

Synthetic Intermediate Designation
Class-level inference
Cited for pharmaceutical/agrochemical R&D intermediate use
Pre-functionalized building block for complex target synthesis
Literature and vendor application notes
Organic Synthesis Pharmaceutical Intermediates Agrochemicals

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: Optimal Deployment Scenarios


Lead Optimization in Oncology Drug Discovery

Medicinal chemists developing novel anti-cancer agents can directly leverage the compound's demonstrated in vitro potency against the MCF7 breast cancer cell line (IC50 = 3.62 μM). The >10-fold potency advantage over the non-fluorinated analog provides a strong rationale for prioritizing this scaffold in structure-activity relationship (SAR) studies aimed at improving efficacy and pharmacokinetic properties.

Multi-Step Synthesis of Fluorinated Pharmaceuticals

Process chemists and synthetic organic laboratories can procure this compound with high purity (97-98%) as a reliable and pre-functionalized intermediate . Its application in the synthesis of complex molecules for the pharmaceutical industry is well-documented , making it a strategic building block for constructing drug candidates where a fluorinated aromatic core with a specific substitution pattern is required.

Development of Fluorinated Agrochemicals

Research teams focused on creating novel herbicides, fungicides, or insecticides can utilize this compound as a differentiated building block . The presence of fluorine is known to enhance metabolic stability and bioavailability in agrochemicals. The 2-ethoxy-2-oxoethoxy group provides a versatile site for further derivatization to optimize target binding and environmental fate.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Fluorinated scaffold with reported cell-model response
Cytotoxicity endpoint review (MCF7)
Multi-step synthesis of fluorinated compounds
High-purity functionalized intermediate
Purity and reactivity in synthetic sequences
Agrochemical discovery research
Fluorinated building block with derivatizable handle
Structure-activity relationship for target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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